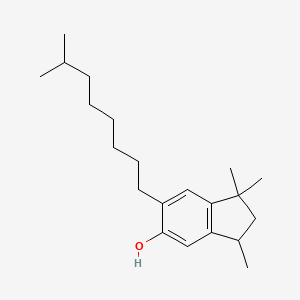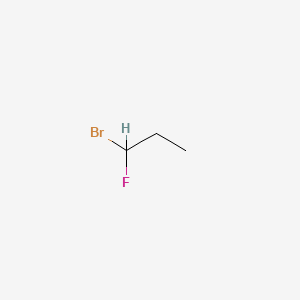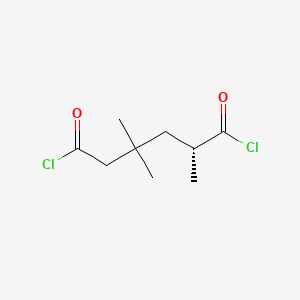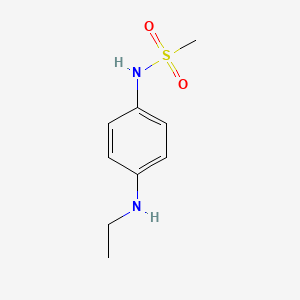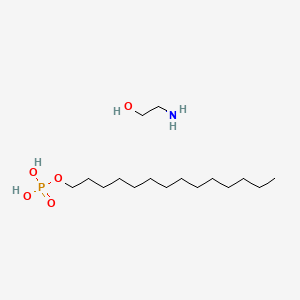![molecular formula C25H52N6O3 B12664818 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea CAS No. 94134-81-3](/img/structure/B12664818.png)
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is a complex organic compound with the molecular formula C25H52N6O3. This compound is characterized by its unique structure, which includes two carbamoylaminoethyl groups and an octadecylurea moiety. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea typically involves the reaction of octadecyl isocyanate with ethylenediamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C18H37NCO} + 2 \text{NH2CH2CH2NH2} \rightarrow \text{C25H52N6O3} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea and amine derivatives, which have significant applications in different fields.
Aplicaciones Científicas De Investigación
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-hexadecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-dodecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-tetradecylurea
Uniqueness
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is unique due to its longer octadecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic and amphiphilic characteristics.
Propiedades
Número CAS |
94134-81-3 |
|---|---|
Fórmula molecular |
C25H52N6O3 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
1,1-bis[2-(carbamoylamino)ethyl]-3-octadecylurea |
InChI |
InChI=1S/C25H52N6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(34)31(21-19-28-23(26)32)22-20-29-24(27)33/h2-22H2,1H3,(H,30,34)(H3,26,28,32)(H3,27,29,33) |
Clave InChI |
VVVFBPLCHYHUKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)N(CCNC(=O)N)CCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


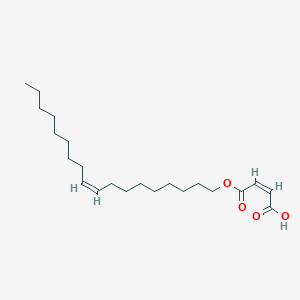
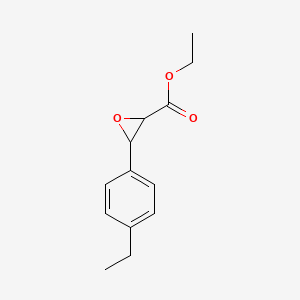
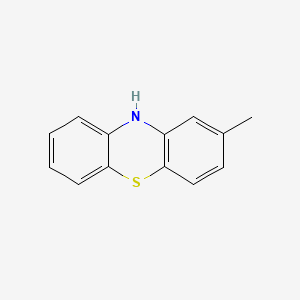
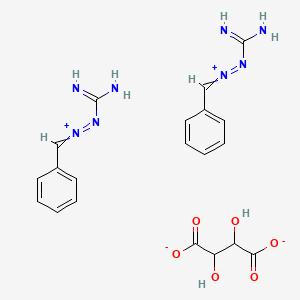
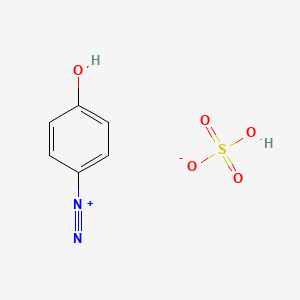


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
